Vitispirane

説明

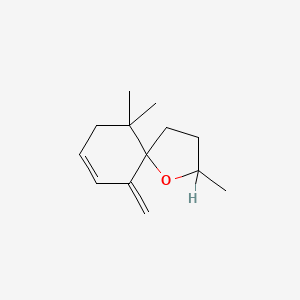

Structure

3D Structure

特性

IUPAC Name |

2,6,6-trimethyl-10-methylidene-1-oxaspiro[4.5]dec-8-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-10-6-5-8-12(3,4)13(10)9-7-11(2)14-13/h5-6,11H,1,7-9H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUPDJVDPPBFBPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(O1)C(=C)C=CCC2(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80867153 |

Source

|

| Record name | Vitispirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80867153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

258.00 to 259.00 °C. @ 760.00 mm Hg |

Source

|

| Record name | Vitispirane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036818 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

65416-59-3 |

Source

|

| Record name | Vitispirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65416-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vitispirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065416593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vitispirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80867153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vitispirane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036818 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

49.00 °C. @ 760.00 mm Hg |

Source

|

| Record name | Vitispirane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036818 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Vitispirane Biosynthesis Pathway in Vitis vinifera: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitispirane, a C13-norisoprenoid, is a significant volatile compound contributing to the complex aroma profile of many Vitis vinifera wines, particularly aged Riesling. Its characteristic eucalyptus and camphor-like notes are the result of a multi-step biosynthetic pathway originating from carotenoids in the grape berry. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, detailing the precursor molecules, enzymatic and non-enzymatic reactions, and key influencing factors. Furthermore, it presents quantitative data on this compound and its precursors, alongside detailed experimental protocols for their analysis, to support further research and application in viticulture and enology.

Data Presentation

Quantitative Data Summary

The concentration of this compound and its precursors can vary significantly depending on the grape variety, viticultural practices, and winemaking and aging conditions. The following tables summarize available quantitative data to provide a comparative overview.

Table 1: this compound Concentration in Various Vitis vinifera Wines

| Grape Variety | Wine Type | This compound Concentration (µg/L) | Reference(s) |

| Riesling | White | 0.5 - 80 | [1] |

| Chardonnay | White | Detected | [2] |

| Sauvignon blanc | White | Detected | [2] |

| Cabernet Sauvignon | Red | Quantifiable down to 0.5 | [2] |

| Pinot noir | Red | Detected | [2] |

Table 2: Concentration of this compound Precursors in Vitis vinifera Grapes

| Precursor | Grape Variety | Concentration | Reference(s) |

| Megastigm-5-ene-3,4,9-triol (glycosides) | Riesling | Identified as a key precursor | [3] |

| 3-Hydroxytheaspirane (glycosides) | Riesling | Identified as a key precursor | [3] |

| Total C13-Norisoprenoid Precursors (as aglycones after hydrolysis) | Riesling | 0.03 - 0.13 mg/L (for TDN, a related norisoprenoid) | [1] |

This compound Biosynthesis Pathway

The formation of this compound is a fascinating journey from large carotenoid molecules to a potent aroma compound. The pathway can be broadly divided into two main stages: the enzymatic cleavage of carotenoids in the grape berry and the subsequent acid-catalyzed degradation of the resulting precursors during winemaking and aging.

Carotenoid Cleavage: The Enzymatic Foundation

The initial step in the biosynthesis of this compound precursors is the oxidative cleavage of C40 carotenoids, such as β-carotene, lutein, and neoxanthin, which are abundant in grape skins. This process is primarily catalyzed by a class of non-heme iron enzymes known as carotenoid cleavage dioxygenases (CCDs) . In Vitis vinifera, several CCDs have been identified, with VvCCD1, VvCCD4a, and VvCCD4b playing a crucial role in the formation of C13-norisoprenoids.

These enzymes cleave the carotenoid backbone at specific double bonds, generating a variety of smaller, volatile and non-volatile apocarotenoids. The key precursors for this compound are C13-megastigmane derivatives, which are often found in grapes as non-volatile, odorless glycosides.

Acid-Catalyzed Degradation: The Genesis of Aroma

During winemaking and particularly during bottle aging, the acidic environment of the wine (typically pH 3.0-4.0) facilitates the hydrolysis of the glycosidic bonds of the C13-norisoprenoid precursors. This releases the unstable aglycones, which then undergo a series of acid-catalyzed rearrangements.

For instance, the precursor megastigm-5-ene-3,4,9-triol , upon acid hydrolysis, is thought to form a carbocation intermediate that subsequently cyclizes to form the characteristic spiro-ether structure of this compound. This non-enzymatic transformation is a slow process, which explains why this compound concentrations tend to increase with wine age.

Experimental Protocols

Extraction and Analysis of this compound in Wine by HS-SPME-GC-MS

This method is a widely used technique for the analysis of volatile compounds in wine due to its sensitivity and minimal sample preparation.

Methodology:

-

Sample Preparation:

-

Pipette 5 mL of wine into a 20 mL headspace vial.

-

Add 1.5 g of sodium chloride (NaCl) to increase the ionic strength of the sample and promote the release of volatile compounds into the headspace.

-

Add a known concentration of an appropriate internal standard (e.g., deuterated this compound or 2-octanol) for quantification.

-

Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the vial in a heated autosampler tray with agitation.

-

Equilibrate the sample at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.

-

Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a set time (e.g., 30-60 minutes) to adsorb the analytes.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorb the analytes from the SPME fiber in the heated GC injector (e.g., 250 °C) in splitless mode.

-

Separate the compounds on a suitable capillary column (e.g., DB-WAX or HP-5ms). A typical temperature program starts at 40 °C, holds for a few minutes, and then ramps up to around 240 °C.

-

Detect and identify the compounds using a mass spectrometer operating in electron ionization (EI) mode. This compound can be identified by its characteristic mass spectrum and retention time compared to a pure standard.

-

Quantify this compound by comparing its peak area to that of the internal standard.

-

Extraction and Analysis of Glycosidically-Bound this compound Precursors from Grapes

This protocol focuses on the isolation of the non-volatile precursors of this compound from grape material.

Methodology:

-

Grape Homogenization:

-

Freeze fresh, destemmed grapes in liquid nitrogen.

-

Grind the frozen grapes to a fine powder using a blender or mortar and pestle.

-

-

Solid-Phase Extraction (SPE) of Glycosides:

-

Suspend a known amount of the grape powder in a suitable buffer (e.g., citrate-phosphate buffer at pH 3.2).

-

Centrifuge the mixture and pass the supernatant through a pre-conditioned C18 SPE cartridge. This retains the less polar glycosides while allowing sugars and other polar compounds to pass through.

-

Wash the cartridge with water to remove any remaining sugars.

-

Elute the free volatile compounds with a non-polar solvent like dichloromethane.

-

Elute the glycosidically-bound precursors with a more polar solvent, such as methanol or ethyl acetate.

-

-

Acid Hydrolysis of Glycosidic Precursors:

-

Evaporate the solvent from the glycoside fraction under a stream of nitrogen.

-

Redissolve the residue in an acidic solution (e.g., citrate buffer at pH 3.0 or a dilute solution of hydrochloric acid).

-

Heat the solution (e.g., at 50-100 °C) for a specific time (e.g., 1-2 hours) to hydrolyze the glycosidic bonds and induce the rearrangement of the aglycones to form this compound and other norisoprenoids.

-

-

Analysis of Released Volatiles:

-

Analyze the resulting solution for this compound using the HS-SPME-GC-MS method described in the previous protocol. The amount of this compound formed is indicative of the concentration of its precursors in the original grape sample.

-

Conclusion

The biosynthesis of this compound in Vitis vinifera is a complex process that highlights the intricate interplay between enzymatic activities in the vineyard and chemical transformations in the winery. Understanding this pathway is crucial for viticulturists and winemakers seeking to modulate the aromatic profile of their wines. For researchers and drug development professionals, the enzymes and chemical reactions involved in this pathway may offer insights into novel biocatalytic processes and the synthesis of bioactive compounds. The methodologies and data presented in this guide provide a solid foundation for further investigation into this fascinating aspect of grape and wine chemistry.

References

The Ubiquitous Presence of Vitispirane: A Technical Guide to its Natural Occurrence Beyond Grapes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vitispirane, a C13-norisoprenoid, is a volatile organic compound recognized for its characteristic floral, fruity, and earthy aroma. While extensively studied in the context of wine aroma, where it contributes to the complex bouquet of aged wines, its natural occurrence extends far beyond the grapevine (Vitis vinifera). This technical guide provides a comprehensive overview of the presence of this compound in various plant species, detailing its biosynthesis, methods of detection and quantification, and its potential significance. This document is intended to serve as a core resource for researchers in the fields of natural product chemistry, flavor and fragrance science, and drug development.

This compound is not synthesized de novo by plants but is rather a degradation product of C40 carotenoids, such as β-carotene, lutein, and neoxanthin.[1] The enzymatic cleavage of these carotenoids by carotenoid cleavage dioxygenases (CCDs) yields a variety of apocarotenoids, which can then undergo further transformations to form this compound and other related compounds.[2][3][4] This guide will delve into the specifics of this biosynthetic pathway and its manifestation in diverse plant species.

Natural Occurrence of this compound

This compound has been identified as a volatile or semi-volatile constituent in a range of plants, including fruits, flowers, and leaves. Its presence contributes to the unique aromatic profiles of these botanicals. The following sections summarize the known occurrences of this compound outside of grapes, with a focus on quantitative data where available.

In Fruits

Blackberry (Rubus species):

This compound is a notable component of blackberry aroma. Studies on Rubus laciniata L. have quantified the diastereomeric vitispiranes in both the fruit and leaves, with significantly higher concentrations found in the leaves.[5]

Quince (Cydonia oblonga):

The characteristic aroma of quince fruit is complex, and this compound has been identified as one of its volatile constituents.[6] While its presence is confirmed, quantitative data on its concentration in quince remains limited in the available literature.

In Flowers

Rose (Rosa species):

The essential oil of roses is a complex mixture of volatile compounds. While many studies focus on major components like citronellol and geraniol, some research has identified this compound as a constituent. One study on the fruits of Rosa pimpinellifolia L. found this compound to be a dominant component.[1]

In Other Plant Materials

Vanilla (Vanilla planifolia):

This compound is recognized as a contributor to the complex aroma of cured vanilla beans.[7][8] The intricate curing process of vanilla pods involves enzymatic and chemical reactions that lead to the formation of numerous volatile compounds, including this compound.

Tea (Camellia sinensis):

Volatile compounds in tea leaves contribute significantly to the final aroma of processed tea. While not a major component, this compound has been detected in the volatile profile of tea.[9]

Liana (Leea guineensis):

The volatile constituents of the leaves and wood of the tropical liana, Leea guineensis, have been analyzed, revealing the presence of this compound.[10]

Bearberry (Arctostaphylos uva-ursi):

This compound has been reported in Arctostaphylos uva-ursi, a plant known for its medicinal properties.[4]

Quantitative Data on this compound Occurrence

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, growing conditions, and processing methods. The following table summarizes the available quantitative data for this compound in non-grape sources.

| Plant Species | Plant Part | Concentration | Reference(s) |

| Rubus laciniata L. | Fruit (aglycones) | 5.8 mg/kg | [5] |

| Rubus laciniata L. | Leaves (aglycones) | 56.1 mg/kg | [5] |

| Rosa pimpinellifolia L. | Fruits | 37.19% of essential oil | [1] |

Biosynthesis of this compound

The formation of this compound is intrinsically linked to the carotenoid degradation pathway. This multi-step process can be summarized as follows:

-

Carotenoid Precursors: The biosynthesis begins with C40 carotenoids, primarily β-carotene, lutein, and neoxanthin, which are abundant in photosynthetic tissues.[1]

-

Enzymatic Cleavage: Carotenoid Cleavage Dioxygenases (CCDs) catalyze the oxidative cleavage of specific double bonds within the carotenoid structure. This enzymatic action is a key regulatory step in the production of apocarotenoids.[2][3][4]

-

Formation of Apocarotenoid Intermediates: The cleavage of carotenoids results in the formation of various apocarotenoids, which are shorter-chain molecules.

-

Cyclization and Rearrangement: These intermediates can then undergo a series of non-enzymatic or acid-catalyzed reactions, including cyclization and rearrangement, to form the characteristic spiro-ether structure of this compound.

Apocarotenoid Signaling

Apocarotenoids, the precursors to this compound, are not merely byproducts of carotenoid degradation; they also function as important signaling molecules in plants, regulating various aspects of growth, development, and stress response. While the specific signaling role of this compound itself is not yet fully elucidated, understanding the broader context of apocarotenoid signaling provides valuable insight into its potential biological significance.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

Vitispirane Precursors in Grape Varieties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitispirane, a C13-norisoprenoid, is a significant aroma compound found in many grape varieties and the wines produced from them. It is characterized by floral, fruity, and eucalyptus-like aromas. This compound itself is not typically present in significant quantities in fresh grapes; instead, it is formed during winemaking and aging from non-volatile, odorless precursors. These precursors are primarily glycosidically-bound C13-norisoprenoids, which originate from the enzymatic or photochemical degradation of carotenoids, such as zeaxanthin, lutein, and β-carotene, within the grape berry.[1][2] Understanding the distribution and concentration of these precursors across different grape varieties is crucial for predicting the aromatic potential of wine and for research into flavor chemistry.

This guide provides a comprehensive overview of this compound precursors in various grape varieties, detailing the quantitative data available, the experimental protocols for their analysis, and the biosynthetic pathways involved.

Data Presentation: Quantitative Analysis of this compound Precursors

Direct quantification of individual this compound glycosidic precursors is analytically challenging and not commonly reported across multiple varieties. A widely accepted method to assess the precursor content is to measure the "this compound potential." This is achieved by subjecting a purified glycosidic extract from the grapes to acid or enzymatic hydrolysis, which releases the volatile aglycones, including this compound, that can then be quantified. The tables below summarize the available data on this compound potential and the concentration of its ultimate carotenoid precursors in different grape varieties.

Table 1: this compound Potential in Different Grape Varieties (Measured as Total this compound After Hydrolysis)

| Grape Variety | Sample Type | This compound Concentration (µg/L) | Viticultural Notes | Reference(s) |

| Riesling | Juice | 54 - 195 | Concentration significantly increased by fruit zone leaf removal at 33 days post-berry set. | [2] |

| Pinot Noir | Berries | Increased significantly during ripening | Measured from pea-size to harvest. | |

| Cabernet Sauvignon | Grapes/Wine | Detected | Concentration influenced by sunlight exposure. | |

| Chardonnay | Wine | < 80 | Generally lower concentrations than Riesling. | |

| Sauvignon blanc | Wine | < 80 | Generally lower concentrations than Riesling. |

Note: Data is often presented as part of a broader C13-norisoprenoid profile. Absolute values are highly dependent on viticultural practices, vintage, and analytical methodology.

Table 2: Concentration of Key Carotenoid Precursors in Pinot Noir Grapes

| Carotenoid | Concentration (mg/kg of berry) | Developmental Stage Notes | Reference(s) |

| Lutein | ~0.35 decreasing to ~0.05 | Decreased throughout berry development, with a rapid decrease two weeks before véraison. | [3] |

| β-Carotene | ~0.20 decreasing to ~0.05 | Continuously decreased during berry development. | [3] |

| Neoxanthin | ~0.15 decreasing to <0.05 | Continuously decreased during berry development. | [3] |

| Violaxanthin | Peaked at ~0.10 before véraison, then decreased | Accumulated in early development and began to decrease two weeks before véraison. | [3] |

Experimental Protocols

The analysis of this compound precursors typically involves three key stages: extraction and purification of the glycosidic fraction, hydrolysis to release the volatile aglycone, and chromatographic analysis of the released this compound.

Protocol 1: Extraction and Purification of Glycosidic Precursors

This protocol is a composite method based on solid-phase extraction (SPE) techniques commonly cited in the literature.[4][5][6]

1. Sample Preparation:

- Start with a representative sample of grape berries (e.g., 100 berries).

- Freeze-dry and grind the berries to a fine powder, or homogenize fresh, deseeded berries in a blender.

- Extract the homogenate with a suitable solvent (e.g., methanol or an aqueous buffer) with gentle agitation.

- Centrifuge the mixture and collect the supernatant.

2. Solid-Phase Extraction (SPE):

- Objective: To isolate the glycosidic precursors from sugars, acids, and other interfering matrix components. A combination of cartridges is often used.[4]

- Step 2.1: LiChrolut EN Cartridge (or similar polymeric sorbent):

- Conditioning: Sequentially wash the cartridge with 15 mL dichloromethane, 15 mL methanol, and 30 mL deionized water.

- Loading: Pass the grape extract supernatant (~25 mL) through the conditioned cartridge at a flow rate of ~2.5 mL/min.

- Washing (Interference Removal): Wash the cartridge with 20 mL of water to remove free sugars and organic acids. Then, wash with 15 mL of dichloromethane to remove the free, non-glycosylated volatile compounds.

- Elution: Elute the desired glycosidic precursor fraction with 25 mL of an ethyl acetate/methanol mixture (90:10, v/v).

- Step 2.2: Oasis MCX Cartridge (Optional Cleanup):

- For red grape varieties, an additional cleanup step using a cation-exchange cartridge like Oasis MCX may be necessary to remove pigments (anthocyanins).[6]

3. Solvent Evaporation:

- Evaporate the collected eluate to dryness under a gentle stream of nitrogen at room temperature.

- Reconstitute the residue in a small, known volume of a suitable buffer or water for the subsequent hydrolysis step.

Protocol 2: Hydrolysis of Glycosidic Precursors

The purified glycoside fraction can be hydrolyzed using either acid or enzymatic methods to release the this compound aglycone.

Method A: Acid Hydrolysis [6][7][8][9]

-

Procedure:

-

Adjust the pH of the reconstituted glycoside solution to 1.0 using 4 M HCl.

-

Transfer the sample to a sealed, heat-resistant vial (e.g., a Teflon-capped tube).

-

Add an internal standard (e.g., deuterated naphthalene or 4-octanol) for quantification.

-

Incubate the sample in a heating block or water bath at 100°C for 1 hour.

-

After incubation, immediately cool the sample on ice to stop the reaction.

-

The sample is now ready for headspace analysis.

-

Method B: Enzymatic Hydrolysis [8][10][11][12][13]

-

Enzyme Preparation: Use a commercial glycosidase preparation with high β-glucosidase activity (e.g., AR 2000). Prepare a solution of the enzyme in a suitable buffer (e.g., citrate-phosphate buffer, pH 5.0).

-

Procedure:

-

To the reconstituted glycoside solution, add the enzyme preparation (e.g., to a final activity of 0.2 U/g).

-

Add an internal standard for quantification.

-

Incubate the mixture at 37-40°C for 4 to 16 hours with gentle agitation.

-

Stop the reaction by adding ethanol or by flash-freezing.

-

The sample is now ready for headspace analysis.

-

Protocol 3: Quantification by HS-SPME-GC-MS

This protocol details the analysis of the released this compound using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[14][15][16][17]

1. Headspace Solid-Phase Microextraction (HS-SPME):

- Sample Preparation: Place an aliquot (e.g., 2-4 mL) of the hydrolyzed sample into a 10 mL or 20 mL headspace vial. Add NaCl (e.g., 1 g) to increase the ionic strength and promote the release of volatiles.

- Fiber: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.

- Incubation/Extraction:

- Equilibrate the vial at a controlled temperature (e.g., 40-70°C) for 15-30 minutes with agitation.

- Expose the SPME fiber to the headspace of the vial for 30-40 minutes at the same temperature to adsorb the volatile compounds.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- Desorption: Immediately transfer the SPME fiber to the GC inlet, heated to ~250°C, for thermal desorption of the analytes (typically for 5-10 minutes).

- GC Column: Use a non-polar or mid-polar capillary column, such as a DB-5ms or HP-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

- Oven Temperature Program (Example):

- Initial temperature: 40°C, hold for 4 minutes.

- Ramp 1: Increase to 150°C at 20°C/min.

- Ramp 2: Increase to 230°C at 4°C/min.

- Final hold: Hold at 230°C for 10 minutes.[3]

- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

- Mass Spectrometer (MS) Parameters:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Scan mode (e.g., m/z 35-350) for identification and Selected Ion Monitoring (SIM) mode for targeted quantification. Key ions for this compound include m/z 108, 121, 136, and 192.

- Quantification: Calculate the concentration of this compound based on the peak area relative to the known concentration of the internal standard added during the hydrolysis step.

Visualizations

Biosynthetic Pathway of this compound

References

- 1. enartis.com [enartis.com]

- 2. Timing of cluster light environment manipulation during grape development affects C13 norisoprenoid and carotenoid concentrations in Riesling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of Intact Glycosidic Aroma Precursors in Grapes by High-Performance Liquid Chromatography with a Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ives-openscience.eu [ives-openscience.eu]

- 8. Discovery of Potent Glycosidases Enables Quantification of Smoke-Derived Phenolic Glycosides through Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Effects of glycosidase on glycoside-bound aroma compounds in grape and cherry juice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. maicas.com [maicas.com]

- 13. Selective Wine Aroma Enhancement through Enzyme Hydrolysis of Glycosidic Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 15. d-nb.info [d-nb.info]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

Vitispirane in Wine: A Technical Guide to its Sensory Perception Threshold

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the sensory perception threshold of Vitispirane, a C13-norisoprenoid aroma compound found in wine. This compound is known to contribute to the aromatic complexity of certain wines, particularly aged Rieslings.[1] Its characteristic aroma is often described as floral, fruity, woody, or with notes of eucalyptus and camphor.[1] This document outlines the quantitative data available on its sensory thresholds, details the experimental protocols for their determination, and illustrates the underlying biochemical and methodological frameworks.

Quantitative Sensory Data

The sensory impact of an aroma compound is determined by its concentration relative to its perception threshold in a specific matrix, such as wine. For this compound, the following quantitative data has been reported in the literature. It is important to note that concentrations of this compound in many commercial wines are often below this sensory threshold.[1]

| Compound | Sensory Threshold | Aroma Descriptors | Wine Matrix |

| This compound | 800 µg/L | Floral, fruity, woody, eucalyptus, camphoraceous[1][2] | Wine[1] |

Experimental Protocols for Sensory Threshold Determination

While specific experimental details for the determination of the this compound threshold are not extensively published, this section outlines a comprehensive, standardized methodology for determining sensory perception thresholds of aroma compounds in wine, based on established sensory science principles.[3][4][5][6]

Panelist Selection and Training

-

Recruitment: A panel of 10-20 individuals is typically recruited.[7] Candidates should be non-smokers, free of any medical conditions that could affect their sense of smell or taste, and available for the duration of the study.

-

Screening: Candidates undergo a series of screening tests to assess their sensory acuity. This includes:

-

Basic Taste Recognition: Identification of sweet, sour, salty, bitter, and umami solutions.

-

Odor Recognition: Identification of a range of common aroma standards relevant to wine.

-

Triangle Tests: Panelists are presented with three samples, two of which are identical, and are asked to identify the odd sample. This tests their ability to discriminate between samples with subtle differences.[4]

-

-

Training: Selected panelists undergo intensive training to familiarize them with the specific aroma compound (in this case, this compound) and the testing procedure. This involves exposure to reference standards at various concentrations in a neutral wine base.

Sample Preparation

-

Base Wine Selection: A neutral base wine, low in interfering aromas, is selected. The wine is typically dealcoholized and then reconstituted to a standard ethanol concentration to ensure consistency.

-

Stock Solution: A stock solution of high-purity this compound is prepared in ethanol.

-

Spiking: A series of dilutions are prepared by spiking the base wine with the this compound stock solution to achieve a range of concentrations, both above and below the expected threshold.

Sensory Evaluation Method

The American Society for Testing and Materials (ASTM) E679 standard method , which employs an ascending forced-choice presentation, is a widely accepted methodology.

-

Test Procedure:

-

Triangle Test: The most common approach is the three-alternative forced-choice (3-AFC) triangle test.[4] For each concentration level, a panelist receives three samples (two blanks and one spiked, or two spiked and one blank) and is asked to identify the different sample.

-

Ascending Concentration Series: The tests are presented in an ascending order of concentration, starting from a level expected to be below the detection threshold.

-

-

Data Collection: For each concentration, the number of correct and incorrect identifications is recorded for each panelist.

Data Analysis and Threshold Calculation

-

Psychometric Function: The proportion of correct responses is plotted against the logarithm of the concentration to generate a psychometric curve.[3] This S-shaped curve illustrates the relationship between the stimulus intensity and the probability of detection.

-

Threshold Determination: The sensory threshold is typically defined as the concentration at which 50% of the panel can correctly detect the compound above chance. For a triangle test, the chance of a correct guess is 33.3%, so the threshold is the concentration that yields a 66.7% correct response rate (halfway between chance and certainty).

Visualizations

Signaling Pathway

The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors in the nasal epithelium. This triggers a signaling cascade that results in the transmission of an electrical signal to the brain. The following diagram illustrates a generalized olfactory signaling pathway.

Caption: Generalized olfactory signal transduction pathway.

Experimental Workflow

The determination of a sensory perception threshold is a systematic process involving several key stages, as depicted in the following workflow diagram.

Caption: Experimental workflow for sensory threshold determination.

Conceptual Relationship

The relationship between the concentration of this compound in wine and its perception by a sensory panel can be conceptualized as a transition from an undetectable state to a clearly recognizable aroma.

Caption: this compound concentration and sensory perception.

References

An In-depth Technical Guide to the Aroma Profile of cis- and trans-Vitispirane Isomers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vitispirane is a C13-norisoprenoid compound recognized for its contribution to the aromatic complexity of various natural products, most notably wine. It is formed through the degradation of carotenoids present in grapes and other plant materials, particularly during aging processes. This compound exists as two primary diastereomers, cis-vitispirane and trans-vitispirane, which contribute to the overall sensory profile of a product. This document provides a comprehensive technical overview of the aroma profile, formation pathways, and analytical methodologies for this compound, with a focus on its isomeric forms. While the general aroma of this compound is well-characterized, a significant finding of this review is the lack of distinct, peer-reviewed sensory data differentiating the aroma profiles and odor thresholds of the individual cis and trans isomers.

Formation Pathway of this compound

This compound is not present in intact grape berries but is formed during processing and aging from carotenoid precursors, such as β-carotene and lutein.[1] These larger molecules break down into various C13-norisoprenoids. The formation is an acid-catalyzed process that occurs as wine ages, releasing the aromatic compounds from their non-volatile, glycosidically-bound precursors.[1][2][3] The pathway involves several key intermediates, including theaspiranes.[4]

Caption: Proposed formation pathway of this compound from carotenoid precursors.

Aroma Profile and Quantitative Data

The aroma of this compound is generally described as complex, with multiple descriptors. However, the scientific literature does not currently provide distinct aroma profiles for the individual cis and trans isomers. One study explicitly notes that a sensory threshold for each of the stereoisomers has not yet been reported.[1] Therefore, the data presented pertains to this compound as a mixture of its isomers.

Sensory Descriptors

The aroma of this compound is characterized by the following attributes.

| Aroma Descriptor | Reference Source |

| Floral, Fruity, Earthy, Woody | [5] |

| Camphoraceous, Chrysanthemum | [4] |

| Woody, Resinous, Herbal, Minty | [6] |

Quantitative Sensory and Concentration Data

Quantitative data for this compound is limited, and isomer-specific thresholds are not available. Concentrations in wine are typically low and increase with bottle aging.

| Parameter | Value / Range | Matrix | Notes | Reference |

| Odor Threshold | 800 µg/L | Wine | Isomer not specified. Concentrations are often below this threshold. | [1] |

| Concentration | 0.5 - 80 µg/L | Young Riesling Wines | - | [1] |

| Concentration | Increases with aging | Wine | This compound is a known marker for wine maturation. | [4] |

Experimental Protocols

The analysis of this compound isomers requires sensitive and specific analytical techniques for chemical quantification, complemented by structured sensory evaluation for aroma profiling.

Protocol for Chemical Quantification: HS-SPME-GC-MS

This protocol outlines a standard method for the extraction and quantification of this compound from a wine matrix using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation and Internal Standard Spiking:

-

Pipette a 5 mL aliquot of the wine sample into a 20 mL headspace vial.

-

Add 1 g of sodium chloride (NaCl) to enhance the partitioning of volatile compounds into the headspace.

-

Spike the sample with a known concentration of a deuterated internal standard (e.g., [²H₅]-vitispirane) for accurate quantification via Stable Isotope Dilution Assay (SIDA).[1][7]

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm fiber, which is effective for a broad range of volatile compounds.[8]

-

Equilibration: Place the vial in a heating block or autosampler agitator set to 40°C. Allow the sample to equilibrate for 15 minutes with continuous agitation.[8]

-

Extraction: Expose the SPME fiber to the headspace above the sample for 15-30 minutes at 40°C with agitation.[8]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Immediately after extraction, introduce the SPME fiber into the GC injector, heated to 260°C, for thermal desorption of the analytes for 3-5 minutes in splitless mode.[8]

-

GC Column: Use a polar capillary column, such as a DB-Wax or equivalent (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness), suitable for separating volatile aroma compounds.[1]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

- Initial temperature: 40°C, hold for 5 minutes.

- Ramp 1: Increase to 160°C at 5°C/min.

- Ramp 2: Increase to 240°C at 20°C/min, hold for 5 minutes.

-

Mass Spectrometry:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Scan mode for initial identification. For quantification, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for native this compound and its deuterated internal standard to enhance sensitivity and selectivity.

Protocol for Sensory Analysis

This protocol describes a standard procedure for the sensory evaluation of wine aroma attributes by a trained human panel.

1. Panelist Selection and Training:

-

Select a panel of 8-12 assessors who have demonstrated ability to consistently discriminate and rate wine aroma attributes.[9]

-

Train panelists using reference standards for relevant aroma descriptors (e.g., floral, woody, fruity) to ensure calibration across the panel.

2. Test Environment and Sample Preparation:

-

Conduct the evaluation in a dedicated sensory analysis laboratory that is quiet, odor-free, and temperature-controlled (20-22°C).[9][10]

-

Serve wine samples (approx. 30 mL) at a controlled temperature (e.g., 10°C for white wines) in standard tasting glasses, coded with random three-digit numbers.[10]

-

Cover glasses with a watch-glass to retain volatile compounds.[10]

-

Randomize the presentation order of samples for each panelist to avoid order and carry-over effects.[11]

3. Evaluation Procedure:

-

Instruct panelists to first evaluate the aroma orthonasally (by sniffing).[9]

-

Provide panelists with an evaluation card listing the aroma attributes to be rated (e.g., floral, fruity, woody, camphor).

-

Panelists should rate the intensity of each attribute on a structured scale (e.g., a 10-cm line scale from "not perceived" to "very intense").[11]

-

Enforce a break of at least two minutes between samples, during which panelists should rinse their palates with water and optionally, unsalted crackers, to minimize sensory fatigue.[9]

Caption: Integrated workflow for the analysis of this compound aroma.

Conclusion

This compound is a significant C13-norisoprenoid that contributes woody, floral, and camphor-like notes to the bouquet of aged wines and other natural products. While robust analytical methods exist for its quantification, a notable gap persists in the scientific literature regarding the specific sensory characteristics of its cis and trans isomers. Future research employing Gas Chromatography-Olfactometry (GC-O) on separated isomers is necessary to elucidate the distinct contribution of each to the overall aroma profile. The protocols and data presented herein provide a foundational guide for professionals engaged in the study of complex aroma systems.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound, 65416-59-3 [thegoodscentscompany.com]

- 6. scent.vn [scent.vn]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. iris.unime.it [iris.unime.it]

- 9. agw.org.au [agw.org.au]

- 10. 2.4. Sensory Evaluation [bio-protocol.org]

- 11. siroccoconsulting.com [siroccoconsulting.com]

The Role of Vitispirane in the Tertiary Bouquet of Aged Wines: A Technical Guide

Introduction

Vitispirane, a C13-norisoprenoid, is a significant contributor to the complex aroma profile, known as the tertiary bouquet, that develops in wines during prolonged aging.[1][2] As wines mature, the primary fruity and floral aromas diminish, giving way to a more nuanced and complex scent profile shaped by chemical transformations occurring under the reductive conditions of the bottle. This compound, which exists as two diastereoisomers, is formed during this aging process from non-volatile precursors present in the grapes.[1][3] It is often associated with aromas described as floral, fruity, woody, and reminiscent of eucalyptus or camphor.[1][4][5] While typically present in concentrations below its sensory threshold in young wines, its levels can increase significantly with bottle aging, allowing it to impart a distinct character to aged wines, particularly Riesling and Port.[4][5] This guide provides an in-depth examination of the formation, sensory impact, and analytical determination of this compound in the context of wine aging.

Formation Pathways of this compound

This compound is not present in its free, aromatic form in grape juice but is generated over time through the acid-catalyzed degradation of non-volatile precursors.[6] These precursors are C13-norisoprenoid compounds derived from the enzymatic or non-enzymatic breakdown of carotenoids, such as β-carotene and lutein, in the grape berry.[1][7]

1. Precursor Compounds: The primary precursors of this compound are stored in grapes as odorless, glycosidically-bound conjugates.[3][8] During fermentation and aging, these glycosides undergo hydrolysis, releasing the aglycone (non-sugar) portion, which can then rearrange to form volatile aroma compounds. Key identified precursors for this compound include:

-

Megastigm-5-ene-3,4,9-triol: Bound forms of this triol have been identified as this compound-yielding precursors.[8]

-

3-Hydroxytheaspiranes: Isomers of this compound are also known to generate this compound.[8]

-

1-(3-hydroxybutyl)-6,6-dimethyl-2-methylene-3-cyclohexen-1-ols: Glycoconjugated forms of these diols have been identified as natural this compound precursors in Riesling wine.[8][9] Model studies have shown they readily form this compound under wine pH conditions (pH 3.2).[8][9]

2. Chemical Transformation during Aging: The transformation of these precursors into this compound is a slow, acid-catalyzed process that occurs during bottle aging.[8] The low pH of wine facilitates a series of cyclization and rearrangement reactions of the precursor aglycones, ultimately leading to the formation of the stable spiro-ether structure of this compound. The synergistic effects of increased temperature and lower pH have been shown to have the largest impact on the formation of norisoprenoids like this compound.[5]

References

- 1. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]

- 2. Midwest Grape and Wine Industry Institute - Wines Aroma During Aging- Part 3: The rest of the story [extension.iastate.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. repositorio.ucp.pt [repositorio.ucp.pt]

- 6. Development of Precursors of C13 Nor-Isoprenoid Flavorants in Riesling Grapes | American Journal of Enology and Viticulture [ajevonline.org]

- 7. researchgate.net [researchgate.net]

- 8. ojs.openagrar.de [ojs.openagrar.de]

- 9. Identification of a novel this compound precursor in Riesling wine | VITIS - Journal of Grapevine Research [ojs.openagrar.de]

Vitispirane Formation from Carotenoid Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitispirane, a C13-norisoprenoid, is a significant volatile aromatic compound found in various natural products, including grapes and wine, where it contributes to the characteristic aroma profile.[1] Its formation is intricately linked to the degradation of C40 carotenoids, which are abundant pigments in plants. This technical guide provides an in-depth exploration of the enzymatic and non-enzymatic pathways involved in the transformation of carotenoids into this compound. It is designed to be a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of the underlying chemical processes to support research and development in related fields.

Core Concepts: Carotenoids as Precursors

Carotenoids are a diverse class of tetraterpenoid pigments synthesized by plants and some microorganisms. In grapes, the most abundant carotenoids are β-carotene and lutein, followed by neoxanthin, violaxanthin, and zeaxanthin.[2][3] These molecules are susceptible to degradation through various mechanisms, yielding a range of smaller, often volatile, compounds, including the C13-norisoprenoids. The formation of this compound is a result of the oxidative cleavage of specific carotenoid precursors, followed by subsequent chemical rearrangements.

Enzymatic Formation of this compound

The primary enzymatic route for the formation of C13-norisoprenoids, including the precursors to this compound, involves the action of Carotenoid Cleavage Dioxygenases (CCDs) .

The Role of Carotenoid Cleavage Dioxygenases (CCDs)

CCDs are a family of non-heme iron-dependent enzymes that catalyze the oxidative cleavage of double bonds in the polyene chain of carotenoids. In grapevine (Vitis vinifera), the VvCCD1 gene encodes a functional CCD enzyme that has been shown to cleave various carotenoids at the C9-C10 and C9'-C10' positions.[2] This cleavage is a critical step in the biosynthesis of C13-norisoprenoids.

The enzymatic degradation of carotenoids like neoxanthin and violaxanthin by CCDs yields initial C13-ketone precursors. These precursors can then undergo further enzymatic or non-enzymatic transformations to form a variety of norisoprenoid aroma compounds.

Non-Enzymatic Formation of this compound

This compound can also be formed through non-enzymatic degradation of carotenoids, driven by factors such as light, heat, and acidic conditions. These abiotic factors are particularly relevant in the context of food processing and aging, such as in the development of wine aroma.

Acid-Catalyzed Degradation

The acidic environment of wine and grape juice can promote the hydrolysis and rearrangement of carotenoid degradation products. The process is thought to involve the acid-catalyzed cyclization of key intermediates. For instance, the C13-norisoprenoid intermediate, 3-hydroxy-7,8-dihydro-β-ionol, can undergo an acid-catalyzed intramolecular cyclization to form the characteristic spiro-ether structure of this compound.

Photochemical and Thermal Degradation

Exposure to light and heat can lead to the photo-oxidation and thermal degradation of carotenoids. These processes generate a complex mixture of degradation products, including various C13-norisoprenoids. While the precise mechanisms are intricate and can involve radical reactions, they contribute significantly to the overall pool of this compound precursors.

Quantitative Data on this compound Formation

The concentration of this compound and its precursors can vary significantly depending on the grape variety, viticultural practices, and winemaking and aging conditions. The following table summarizes some reported quantitative data.

| Compound | Matrix | Concentration Range | Reference |

| This compound | Riesling Wine | 0.5 - 80 µg/L | [4] |

| Heated Riesling Grape Juice | Positive correlation with °Brix | [5] | |

| This compound Sensory Threshold | Wine | 800 µg/L | [4] |

| Total this compound Precursors | Riesling Juice | Significantly increased with leaf removal at 33 days post-berry set | [3] |

| (9'Z)-neoxanthin | Pinot Noir Grapes | Decreased during berry development | [6] |

| Violaxanthin | Pinot Noir Grapes | Accumulated at early development and decreased two weeks before véraison | [6] |

Experimental Protocols

Extraction of Carotenoids from Grape Berries

This protocol describes the extraction of carotenoids from grape berries for subsequent analysis by HPLC.

Materials:

-

Grape berries

-

Acetone (HPLC grade) containing 0.1% (v/v) N-ethyldiisopropylamine

-

Mortar and pestle

-

Liquid nitrogen

-

Centrifuge

-

0.22 µm PTFE syringe filters

-

HPLC vials

Procedure:

-

Freeze approximately 5 g of grape berries in liquid nitrogen.

-

Grind the frozen berries to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powdered sample to a centrifuge tube.

-

Add 10 mL of cold acetone (containing 0.1% N-ethyldiisopropylamine) to the tube.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the mixture at 4000 rpm for 10 minutes at 4°C.

-

Carefully collect the supernatant.

-

Repeat the extraction of the pellet with another 10 mL of cold acetone solution until the pellet is colorless.

-

Combine all supernatants.

-

Filter the combined extract through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

Store the vial at -20°C in the dark until HPLC analysis.

Quantification of this compound in Wine by HS-SPME-GC-MS

This protocol outlines a method for the quantitative analysis of this compound in wine using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

Materials and Equipment:

-

Wine sample

-

Sodium chloride (NaCl)

-

Internal standard (e.g., d3-Vitispirane or a suitable deuterated analog)

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

-

GC-MS system equipped with a suitable capillary column (e.g., DB-WAX or equivalent)

-

Heated agitator for SPME

Procedure:

-

Sample Preparation:

-

Pipette 5 mL of the wine sample into a 20 mL headspace vial.

-

Add 1.5 g of NaCl to the vial.

-

Spike the sample with a known concentration of the internal standard.

-

Immediately seal the vial with a magnetic screw cap.

-

-

HS-SPME Extraction:

-

Place the vial in the heated agitator set at 40°C.

-

Equilibrate the sample for 10 minutes with agitation.

-

Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C with continuous agitation.

-

-

GC-MS Analysis:

-

Injector: Desorb the fiber in the GC injector at 250°C for 5 minutes in splitless mode.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at a rate of 3°C/min.

-

Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 10 minutes.

-

-

Mass Spectrometer:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Scan range: m/z 40-300.

-

Acquisition mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound (e.g., m/z 108, 121, 192) and the internal standard.

-

-

-

Quantification:

-

Construct a calibration curve using standard solutions of this compound and the internal standard in a model wine solution.

-

Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

-

Conclusion

The formation of this compound from carotenoid degradation is a complex process involving both enzymatic and non-enzymatic pathways. Understanding these mechanisms is crucial for controlling and modulating the aroma profiles of various food and beverage products. The methodologies and data presented in this guide provide a solid foundation for further research into the intricate chemistry of carotenoid degradation and its impact on flavor and fragrance development. Continued investigation into the specific intermediates and reaction kinetics will further enhance our ability to predict and influence the formation of this important aroma compound.

References

- 1. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]

- 2. Norisoprenoid Accumulation under Genotype and Vintage Effects in Vitis vinifera L. Wine Varieties | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Development of Precursors of C13Nor-Isoprenoid Flavorants in Riesling Grapes | Scilit [scilit.com]

- 6. Development of C13-norisoprenoids, carotenoids and other volatile compounds in Vitis vinifera L. Cv. Pinot noir grapes - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide to the Identification of Vitispirane in Essential Oils

Abstract: Vitispirane is a C13-norisoprenoid, a volatile organic compound recognized for its significant contribution to the aromatic profile of various natural products, including wine and certain plant extracts.[1][2] Characterized by a complex aroma described as floral, fruity, woody, and reminiscent of camphor or eucalyptus, it is of considerable interest to the flavor, fragrance, and pharmaceutical industries.[1][2] this compound is not synthesized directly by plants but is formed through the degradation of carotenoids, existing primarily as non-volatile glycosidic precursors that release the aromatic aglycone through hydrolysis.[2][3][4] This guide provides a comprehensive overview of the analytical methodologies for the identification and quantification of this compound in essential oils, details its biosynthetic origins, and presents a workflow for its analysis, intended for researchers, scientists, and professionals in drug development.

Biosynthesis and Chemical Formation of this compound

This compound is a secondary metabolite derived from the enzymatic or photo-oxidative degradation of C40 carotenoids, such as β-carotene and neoxanthin.[2][4] In plants, these breakdown products are typically stored as non-volatile, aroma-inactive glycoconjugates (glycosides).[2][3] The release of the volatile this compound aglycone occurs through acid-catalyzed or enzymatic hydrolysis, processes that can happen during essential oil extraction, fermentation, or aging.[2][3]

Several precursors have been identified, particularly in studies on Riesling wine, which can undergo cyclization and dehydration reactions to form the characteristic spiro-ether structure of this compound.[3] These precursors include compounds like megastigm-5-ene-3,4,9-triol and isomeric 3-hydroxytheaspiranes.[3] The transformation of these precursors into this compound is highly dependent on pH and temperature conditions.

Caption: Simplified biosynthetic pathway of this compound from carotenoids.

Analytical Methodologies for Identification and Quantification

The identification of this compound, a volatile and often trace-level compound in complex matrices like essential oils, requires sensitive and specific analytical techniques. The gold standard for this purpose is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[1][3][5] Effective sample preparation is critical to isolate and concentrate this compound from the essential oil matrix prior to instrumental analysis.[6][7]

Caption: General experimental workflow for this compound identification.

The initial step involves extracting the essential oil from the raw plant material. Hydrodistillation is a common and effective method.[8]

-

Apparatus: Clevenger-type apparatus.

-

Procedure:

-

Weigh a suitable amount of dried and ground plant material (e.g., leaves, flowers).

-

Place the material in a round-bottom flask and add distilled water until the material is fully submerged.

-

Connect the flask to the Clevenger apparatus and a condenser.

-

Heat the flask to boiling and continue the distillation for a specified period (e.g., 3 hours).[9]

-

Collect the essential oil layer from the graduated tube of the Clevenger apparatus.

-

Dry the collected oil over anhydrous sodium sulfate to remove residual water.

-

Store the oil in a sealed, dark vial at low temperatures (e.g., 4°C) until analysis.[9]

-

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free technique ideal for extracting volatile compounds like this compound from the essential oil headspace.[10]

-

Materials:

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

-

Heating block or water bath with agitation.

-

-

Procedure:

-

Place a small, precisely weighed amount of the essential oil (e.g., 10-50 µL) into a headspace vial.

-

Seal the vial tightly with the screw cap.

-

Place the vial in a heating block and allow it to equilibrate at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow volatiles to partition into the headspace.[10]

-

Expose the SPME fiber to the vial's headspace by piercing the septum and depressing the plunger.

-

Allow the fiber to adsorb the volatile compounds for a defined period (e.g., 30-60 minutes) under constant temperature and agitation.

-

Retract the fiber into the needle and immediately transfer it to the GC-MS injector for analysis.

-

GC-MS separates the extracted volatile compounds and provides mass spectra for their identification.[5][11]

-

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

-

Procedure & Typical Parameters:

-

Injection: Insert the SPME fiber into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the column.[12] Operate in splitless or split mode depending on concentration.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[10]

-

GC Column: A non-polar or medium-polarity capillary column is typically used (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Temperature Program: A programmed temperature ramp is essential for good separation. A typical program might be:

-

Mass Spectrometer Settings:

-

Compound Identification: this compound is identified by comparing its acquired mass spectrum and its calculated Linear Retention Index (LRI) with those from reference libraries (e.g., NIST, Wiley) and authentic standards.[12][13]

-

Quantitative Data for this compound in Essential Oils

While this compound is a known constituent of many plant aromas, detailed quantitative data in commercially available essential oils is not widely published in scientific literature. Much of the existing quantitative research focuses on its presence in wine, where its concentration is often near its sensory threshold of 2-10 µg/L.[2] The table below summarizes available data from plant extracts. This highlights a significant area for future research in the phytochemical analysis of essential oils.

| Plant/Source | Plant Part | Extraction/Analysis Method | This compound Concentration | Reference |

| Lycium ruthenicum (Black Goji) | Leaf | Not specified | 0.46% of total extract | [14] |

| Vitis vinifera (Wine Grape) | Fruit (Wine) | HS-SPME-GC-MS | Typically < 10 µg/L | [2] |

Conclusion

The identification of this compound in essential oils is a multi-step process reliant on precise extraction, sensitive sample preparation, and robust instrumental analysis. The combination of hydrodistillation for oil extraction, HS-SPME for volatile concentration, and GC-MS for separation and identification provides a reliable workflow for researchers. Understanding the biosynthetic pathway from carotenoid precursors is crucial for interpreting its presence and for potential applications in metabolic engineering. While this compound is an acknowledged component of many natural aromas, the lack of extensive quantitative data across different essential oils presents an opportunity for further investigation, which could unlock new applications in the flavor, fragrance, and pharmaceutical sectors.

References

- 1. researchgate.net [researchgate.net]

- 2. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]

- 3. ojs.openagrar.de [ojs.openagrar.de]

- 4. researchgate.net [researchgate.net]

- 5. tisserandinstitute.org [tisserandinstitute.org]

- 6. asdlib.org [asdlib.org]

- 7. organomation.com [organomation.com]

- 8. Determination of the volatile composition in essential oil of Descurainia sophia (L.) Webb ex Prantl (Flixweed) by gas chromatography/mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. air.unimi.it [air.unimi.it]

- 10. Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academics.su.edu.krd [academics.su.edu.krd]

- 12. researchgate.net [researchgate.net]

- 13. "Development of GC-MS database of essential oil components by the analy" by Prabodh Satyal [louis.uah.edu]

- 14. researchgate.net [researchgate.net]

Olfactory Characteristics of Vitispirane Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitispirane, a C13-norisoprenoid, is a significant aroma compound found in various natural products, including grapes and wine, contributing to their complex bouquet. It exists as two enantiomers, (S)-Vitispirane and (R)-Vitispirane. While the olfactory characteristics of the racemic mixture are generally described, specific data on the individual enantiomers is sparse in publicly available literature. This technical guide synthesizes the current knowledge on the olfactory properties of this compound and provides a framework of established experimental protocols for the enantioselective synthesis, chiral separation, and sensory analysis that can be applied to further investigate the distinct aroma profiles of each enantiomer. Understanding the specific contribution of each enantiomer is crucial for applications in the flavor and fragrance industry, as well as for structure-activity relationship studies in drug development where chiral recognition is a key factor.

Introduction to this compound

This compound is a volatile organic compound belonging to the class of norisoprenoids, which are aromatic compounds derived from the degradation of carotenoids.[1] It is a key contributor to the aroma of many wines, where it imparts floral, fruity, woody, and eucalyptus-like notes.[1] The presence of two chiral centers in the this compound molecule gives rise to two pairs of diastereomers, with the enantiomeric pair of the cis and trans isomers being the most relevant. This guide focuses on the olfactory properties of the (S)- and (R)-enantiomers of the more commonly cited this compound structure. The subtle differences in the spatial arrangement of these enantiomers can lead to significantly different interactions with chiral olfactory receptors, resulting in distinct aroma perceptions.

Olfactory Characteristics of this compound

The aroma profile of this compound as a mixture is generally well-characterized. However, specific quantitative data differentiating the olfactory properties of the individual (S)- and (R)-enantiomers, such as their odor thresholds and specific descriptors, are not extensively documented in scientific literature. The available information for the racemic mixture is summarized below.

| Property | Description | Source |

| General Aroma Profile | Floral, fruity, earthy, woody, reminiscent of eucalyptus | [1][2] |

| Specific Aroma Descriptors | Camphoraceous, chrysanthemum-like, earthy-woody undertone | [3] |

| Odor Threshold (in water) | As low as 2 ng/L, but more likely to impact character at 2-10 µg/L | [1] |

Further research is required to delineate the specific odor characteristics of each enantiomer.

Experimental Protocols

Enantioselective Synthesis

The enantioselective synthesis of this compound can be approached through various asymmetric synthesis strategies. A common approach involves the use of a chiral catalyst to induce stereoselectivity in a key bond-forming reaction.

Generalized Protocol for Asymmetric Catalysis:

-

Substrate Preparation: The synthesis would typically start from an achiral precursor that can be cyclized to form the spirocyclic core of this compound.

-

Chiral Catalyst Selection: A range of chiral catalysts, such as those based on transition metals (e.g., rhodium, ruthenium) complexed with chiral ligands, or organocatalysts (e.g., proline derivatives), would be screened to identify the most effective one for the desired transformation.

-

Asymmetric Reaction: The achiral substrate is reacted in the presence of the selected chiral catalyst under optimized conditions (solvent, temperature, pressure) to yield the desired this compound enantiomer in high enantiomeric excess (e.e.).

-

Purification: The product is purified using standard techniques such as column chromatography to isolate the desired enantiomer.

-

Enantiomeric Excess Determination: The e.e. of the synthesized product is determined using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Chiral Separation of Racemic this compound

An alternative to enantioselective synthesis is the resolution of a racemic mixture of this compound. Chiral chromatography is a powerful technique for this purpose.

Generalized Protocol for Chiral Gas Chromatography (GC) Separation:

-

Racemic Mixture Preparation: A racemic mixture of this compound is synthesized using conventional, non-stereoselective methods.

-

Chiral Stationary Phase Selection: A GC column with a chiral stationary phase (CSP), such as a cyclodextrin derivative, is selected. The choice of CSP is critical for achieving separation of the enantiomers.

-

GC Method Development: The GC parameters (temperature program, carrier gas flow rate, injection volume) are optimized to achieve baseline separation of the (S)- and (R)-enantiomers.

-

Preparative Separation: For obtaining larger quantities of each enantiomer for sensory analysis, preparative chiral GC can be employed.

-

Enantiomer Identification: The elution order of the enantiomers can be determined by comparing the retention times with those of commercially available standards (if available) or by using other analytical techniques such as vibrational circular dichroism (VCD).

Sensory Analysis

Gas chromatography-olfactometry (GC-O) is a key technique for determining the odor characteristics of individual volatile compounds in a mixture.

Generalized Protocol for Gas Chromatography-Olfactometry (GC-O):

-

Sample Preparation: The purified enantiomers of this compound are diluted in an appropriate solvent (e.g., ethanol or diethyl ether) to a concentration suitable for GC-O analysis.

-

GC-O System: A gas chromatograph is equipped with an olfactory detection port, allowing a trained sensory panelist to sniff the effluent from the GC column.

-

Sensory Evaluation: As the separated enantiomers elute from the column, the panelist records the perceived odor descriptor and its intensity.

-

Odor Threshold Determination: The odor detection threshold of each enantiomer is determined by presenting a series of dilutions to the panelists and using a standardized method (e.g., ASTM E679 - Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits).

-

Data Analysis: The odor descriptors and intensity data from multiple panelists are compiled and analyzed to create an aroma profile for each enantiomer.

Conclusion and Future Directions

While the general aroma characteristics of this compound are known, a significant knowledge gap exists regarding the specific olfactory properties of its individual enantiomers. The methodologies outlined in this guide provide a comprehensive framework for researchers to pursue the enantioselective synthesis or chiral separation of (S)- and (R)-Vitispirane and to conduct detailed sensory analysis. Elucidating the distinct aroma profiles of each enantiomer will not only advance our understanding of structure-odor relationships but also enable more precise applications in the flavor and fragrance industries. Furthermore, for drug development professionals, understanding the chiral recognition of such molecules by biological receptors can provide valuable insights into receptor-ligand interactions. Future research should focus on the practical application of these protocols to this compound to generate the much-needed quantitative data on its enantiomers.

References

Methodological & Application

Application Note: Quantification of Vitispirane in Wine by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

Vitispirane is a C13-norisoprenoid compound found in wine that contributes to its complex aroma profile, often described with notes of camphor, eucalyptus, and floral or fruity undertones.[1] The concentration of this compound can be influenced by grape variety, viticultural practices, and aging conditions.[2] Accurate quantification of this compound is crucial for winemakers and researchers to understand and control its impact on wine aroma and quality. This application note details a robust and sensitive method for the quantification of this compound in wine using Gas Chromatography-Mass Spectrometry (GC-MS) coupled with a stable isotope dilution assay (SIDA).

Experimental Workflow

The following diagram outlines the general workflow for the quantification of this compound in wine.

Caption: Workflow for this compound Quantification in Wine.

Quantitative Data Summary

The following table summarizes the concentration of this compound found in various commercial wines, as determined by a stable isotope dilution assay GC-MS method.[3]

| Wine Variety | Appellation | Region | This compound Concentration (µg/L) |

| Canadian Riesling | |||

| 2003 Riesling | VQA, Okanagan Valley | British Columbia | 40 |

| 2003 Riesling | VQA, British Columbia | British Columbia | 10 |

| 2003 Riesling | VQA, Okanagan Valley | British Columbia | 33 |

| 2004 Riesling | VQA, Okanagan Valley | British Columbia | 81 |

| 2003 Riesling | VQA, Okanagan Valley | British Columbia | 30 |

| 2002 Riesling | VQA, British Columbia | British Columbia | 53 |

| German Riesling | |||

| 2003 Riesling | Qualitätswein, Pfalz | Germany | 7.0 |

| 2003 Riesling | Qualitätswein, Mosel-Saar-Ruwer | Germany | 37 |

| 2002 Riesling | Qualitätswein, Rheingau | Germany | 73 |

| Other Canadian Varieties | |||

| 2003 Chardonnay | N/A | N/A | 11 |

| Sauvignon blanc | N/A | N/A | 2.0 |

| Pinot noir | N/A | N/A | 7.0 |

| 2004 Cabernet Sauvignon | N/A | N/A | 0.5 |

VQA: Vintners Quality Alliance

Experimental Protocol

This protocol is based on the stable isotope dilution assay method described by Eggers et al. (2006).[4]

1. Materials and Reagents

-

Wine samples

-

Deuterated this compound ([2H5]-vitispirane) as an internal standard (IS)

-

Pentane (or other suitable extraction solvent)

-

Anhydrous sodium sulfate

-

Standard this compound for calibration curve

-

5 mL volumetric flasks

-

Pipettes

-

Vials for GC-MS analysis

2. Sample Preparation

-

Pipette 5.0 mL of the wine sample into a suitable extraction vessel.

-

Spike the wine sample with a known amount of the internal standard, [2H5]-vitispirane. The amount should be chosen to be in a similar concentration range as the expected this compound concentration in the wine.

-

Perform a liquid-liquid extraction. For example, add 2 mL of pentane to the wine sample, vortex for 1 minute, and then centrifuge to separate the layers.

-

Carefully remove the organic (upper) layer and transfer it to a clean vial.

-

Repeat the extraction step two more times, combining the organic extracts.

-

Dry the combined extract over anhydrous sodium sulfate.

-

Concentrate the extract under a gentle stream of nitrogen to a final volume of approximately 100 µL.

-

Transfer the concentrated extract to a GC-MS vial for analysis.

3. GC-MS Parameters

The following are example GC-MS parameters and may need to be optimized for your specific instrument.

-